N-(2,5-dichlorophenyl)-3-nitrobenzamide

Description

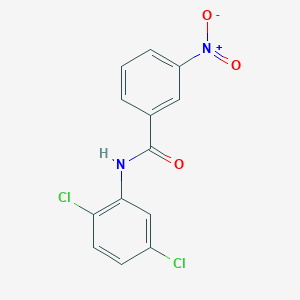

N-(2,5-Dichlorophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group attached to a 2,5-dichloro-substituted aniline moiety.

Properties

Molecular Formula |

C13H8Cl2N2O3 |

|---|---|

Molecular Weight |

311.12 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-4-5-11(15)12(7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) |

InChI Key |

DMGMXRLWUJIPNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-nitrobenzamide typically involves the reaction of 2,5-dichloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.

Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.

Major Products Formed

Reduction: 2,5-dichloroaniline and 3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,5-dichloroaniline and 3-nitrobenzoic acid.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and amide groups allows for interactions with various biomolecules, potentially affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Inferred based on analogs.

Substituent Effects on Electronic Properties

- Chlorine vs. In contrast, the dimethylphenyl analog has electron-donating methyl groups, which may increase the electron density of the aromatic ring, altering reactivity in electrophilic substitutions.

- Nitro Position : The meta-nitro group in the target compound and its methoxy analog contrasts with para-nitro derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ). A para-nitro group exerts stronger electron-withdrawing effects, which could influence charge distribution and intermolecular interactions.

Solubility and Physicochemical Properties

- The methoxy group in also improves solubility compared to the target compound’s dichlorophenyl group, which is highly hydrophobic.

- Molecular Weight : The target compound’s molecular weight (~316.12) is intermediate between the dimethylphenyl analog (270.29) and the dimethoxy-hydroxy derivative (352.73) , suggesting a balance between lipophilicity and steric bulk.

Biological Activity

N-(2,5-dichlorophenyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a nitrobenzamide moiety. This structural arrangement enhances its chemical properties, making it a candidate for various biological applications. The presence of the nitro group is particularly significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The nitro group can undergo bioreduction, producing reactive intermediates that interact with enzymes and other proteins, potentially leading to inhibition of their activity. For instance, studies have shown that nitro compounds can inhibit enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), which are crucial in various physiological processes .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. This compound may exert these effects through the generation of toxic intermediates that damage microbial DNA upon reduction .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through specific molecular interactions.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various microorganisms through DNA damage mechanisms. |

| Anticancer | Potential to inhibit cancer cell proliferation and induce apoptosis. |

| Enzyme Inhibition | Inhibits key enzymes such as AChE and COX, affecting neurotransmitter levels and inflammatory responses. |

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the reduction of the nitro group to form reactive species that bind to DNA .

- Anticancer Research : A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress within the cells.

- Enzyme Interaction Studies : Molecular docking studies indicated that this compound has a high binding affinity for AChE, suggesting its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.